![molecular formula C9H14Cl2N6 B1482359 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amin Dihydrochlorid CAS No. 2097994-23-3](/img/structure/B1482359.png)

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amin Dihydrochlorid

Übersicht

Beschreibung

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a chemical compound with a complex structure. It belongs to the class of bromodomain inhibitors and has been studied for its potential therapeutic applications. The compound is designed to interact with specific protein domains involved in epigenetic regulation, making it relevant for various diseases, including cancers .

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Researchers have developed synthetic routes to access this compound, optimizing reaction conditions and yields. Detailed synthetic protocols are available in scientific literature, which can guide further studies and modifications .

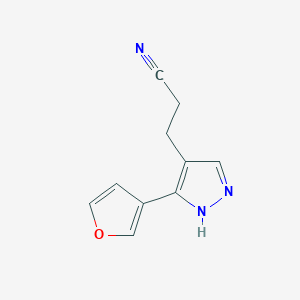

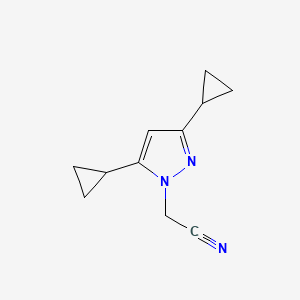

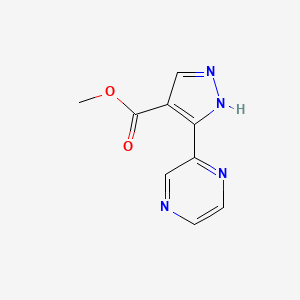

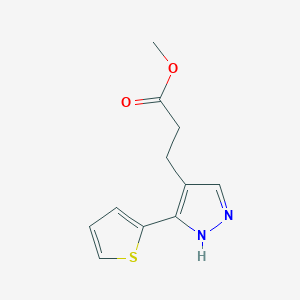

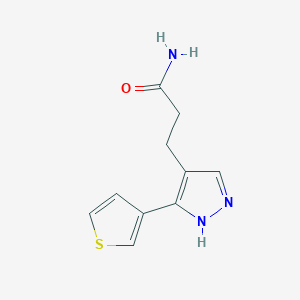

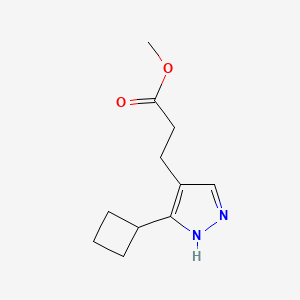

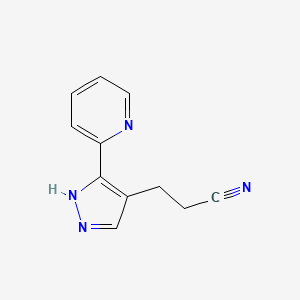

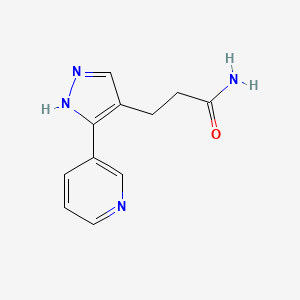

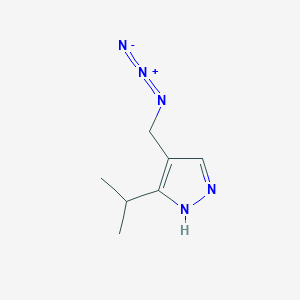

Molecular Structure Analysis

The molecular structure of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride consists of a pyrrolidine ring attached to a triazolopyridazine moiety. The arrangement of atoms and functional groups within the compound determines its binding interactions with target proteins. Crystallographic studies have provided insights into the three-dimensional arrangement of atoms, aiding in drug design and optimization .

Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions with other molecules are essential for understanding its behavior in biological systems. Researchers have investigated its stability, solubility, and potential metabolic transformations. These studies inform the compound’s pharmacokinetics and potential drug-drug interactions .

Physical And Chemical Properties Analysis

The compound’s physical properties, such as solubility, melting point, and stability, influence its formulation and delivery. Additionally, its chemical properties, including pKa, logP, and lipophilicity, impact its absorption, distribution, metabolism, and excretion (ADME) profile. These properties guide drug development and optimization .

Wissenschaftliche Forschungsanwendungen

Synthese neuer heterocyclischer Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese neuer [1,2,4]Triazolo[4,3-b]pyridazine, die aufgrund ihrer potenziellen pharmakologischen Eigenschaften von großem Interesse sind . Forscher haben Methoden entwickelt, um den 1,2,4-Triazolring an Azinderivate anzulagern, was zu einer Vielzahl neuer Verbindungen mit dieser Kernstruktur führt.

Aminosäurederivate

Diese Verbindung wurde bei der Herstellung von Aminosäurederivaten eingesetzt. Diese Derivate sind für die Peptidsynthese von entscheidender Bedeutung und können zur Entwicklung neuer Peptide mit therapeutischem Potenzial führen .

Optimierung des pharmakokinetischen Profils

In der Arzneimittelentwicklung wurde die Verbindung zur Optimierung pharmakokinetischer Profile verwendet. Eine solche Kampagne führte zur Entdeckung eines Entwicklungskandidaten, AZD5153, der eine hohe Potenz in vitro und in vivo für die Downregulation von c-Myc und die Hemmung des Tumorwachstums zeigte .

Anwendungen in der pharmazeutischen Chemie

Der heterocyclische Kern dieser Verbindung wurde in der pharmazeutischen Chemie eingesetzt, insbesondere bei der Hemmung von c-Met und der Modulation der GABA A-Aktivität. Diese Anwendungen sind für die Entwicklung neuer Therapeutika von entscheidender Bedeutung .

Fluoreszenzsonde

Aufgrund ihrer einzigartigen Struktur wurde die Verbindung als Bestandteil von Fluoreszenzsonde untersucht. Diese Sonden können in verschiedenen biologischen und chemischen Assays verwendet werden, um bestimmte Biomoleküle nachzuweisen oder zu messen .

Polymerchemie

Der Triazolopyridazinanteil der Verbindung hat Anwendungen in der Polymerchemie gefunden. Er dient als Struktureinheit innerhalb von Polymeren, die dem Material spezifische Eigenschaften verleihen können .

Antiproliferative Aktivität

Derivate dieser Verbindung wurden auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien getestet, darunter Brustkrebs (MCF-7), Leberzellkarzinom (HepG-2) und kolorektales Karzinom (HCT-116). Dies unterstreicht sein Potenzial für die Krebsforschung .

Entwicklung von CDK2-Inhibitoren

Die Derivate der Verbindung wurden zur Entwicklung neuer CDK2-Inhibitoren verwendet. CDK2 ist eine kritische Proteinkinase, die an der Zellzyklusregulation beteiligt ist, und ihre Hemmung kann zur Entwicklung neuer Krebstherapien führen .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Related compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .

Safety and Hazards

Safety assessments are crucial to evaluate potential toxicities and adverse effects. Researchers have explored the compound’s toxicity in preclinical models, assessing its impact on vital organs, cellular functions, and genotoxicity. Understanding safety profiles informs clinical trials and potential therapeutic use .

Biochemische Analyse

Biochemical Properties

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinases, which are involved in phosphorylation processes. The compound’s triazolo-pyridazinyl moiety allows it to bind to the active sites of these enzymes, thereby modulating their activity. Additionally, it interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it can enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as protein kinases, inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .

Metabolic Pathways

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, it can affect the levels of metabolites, such as ATP and NADH, which are critical for cellular energy balance .

Transport and Distribution

The transport and distribution of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This targeted distribution is essential for the compound’s activity and function .

Subcellular Localization

The subcellular localization of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing processes such as gene expression, energy production, and protein synthesis .

Eigenschaften

IUPAC Name |

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9;;/h1-2,6-7H,3-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQVZFKNICPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NN3C=NN=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.